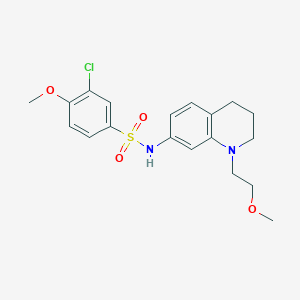
3-chloro-4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23ClN2O4S and its molecular weight is 410.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-chloro-4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide , often referred to as a sulfonamide derivative, has garnered attention in recent years for its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a chloro and methoxy substitution pattern on the aromatic ring, along with a sulfonamide functional group. The structural formula can be represented as follows:
Key Structural Features
- Chloro Group : Enhances lipophilicity and may influence receptor binding.
- Methoxy Groups : Potentially involved in electron donation and stabilization of the aromatic system.
- Sulfonamide Group : Known for its antibacterial properties and interaction with various biological targets.
Anticancer Activity
Recent studies suggest that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including prostate and melanoma cells. The mechanism of action is believed to involve:
- Inhibition of Tubulin Polymerization : Similar to known antitubulin agents, this compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, evidenced by increased caspase activity and PARP cleavage.
Antimicrobial Properties
Sulfonamides are traditionally known for their antibacterial effects. This compound's sulfonamide group suggests potential activity against bacterial infections by:
- Inhibiting Dihydropteroate Synthase : A key enzyme in folate synthesis, crucial for bacterial growth.
- Broad-Spectrum Activity : Preliminary data indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Other Biological Activities
Emerging research indicates that this compound may also possess:
- Anti-inflammatory Properties : By modulating cytokine production and inflammatory pathways.
- Neuroprotective Effects : Potentially beneficial in neurodegenerative conditions due to its ability to cross the blood-brain barrier.
In Vitro Studies
-
Prostate Cancer Cell Lines (PC-3) :
- Treatment with varying concentrations resulted in a dose-dependent reduction in cell viability.
- IC50 values were determined to be around 10 µM after 48 hours of treatment.
-
Melanoma Cell Lines (A375) :
- Similar results were observed with significant apoptosis induction at concentrations above 5 µM.
In Vivo Studies
In xenograft models using human prostate and melanoma cells, the compound demonstrated:
- Tumor Growth Inhibition : Percent tumor growth inhibition (TGI) ranged from 30% to 50% at doses of 15 mg/kg over a 21-day treatment period.
- Safety Profile : No significant neurotoxicity was observed during treatment, indicating a favorable safety margin .
Data Summary Table
| Biological Activity | Mechanism of Action | Observed Effects |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | G2/M phase arrest; apoptosis |
| Antimicrobial | Inhibition of folate synthesis | Broad-spectrum antibacterial |
| Anti-inflammatory | Modulation of cytokine production | Reduced inflammation markers |
| Neuroprotective | Potential crossing of blood-brain barrier | Protective effects in neuronal cells |
Propiedades
IUPAC Name |
3-chloro-4-methoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-25-11-10-22-9-3-4-14-5-6-15(12-18(14)22)21-27(23,24)16-7-8-19(26-2)17(20)13-16/h5-8,12-13,21H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQUXCIBVRDEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














